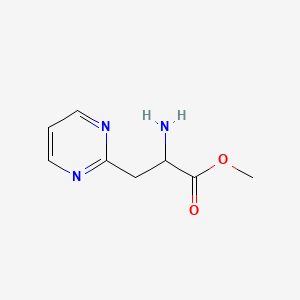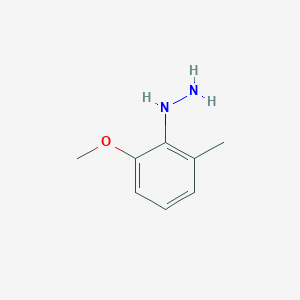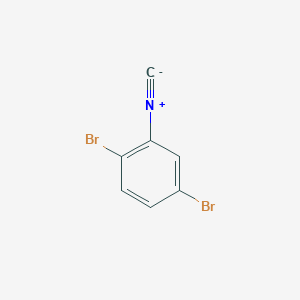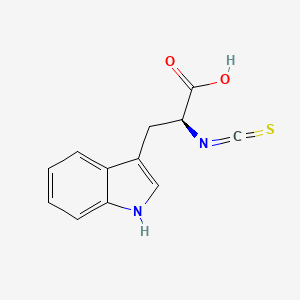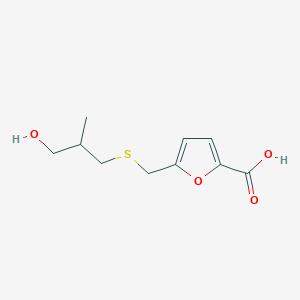
4-Fluoro-1-methylpyrrolidin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fluoro-1-methylpyrrolidin-3-amine is a chemical compound that belongs to the class of fluorinated amines It is characterized by the presence of a fluorine atom attached to the pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-1-methylpyrrolidin-3-amine can be achieved through several synthetic routes. One common method involves the fluorination of a suitable pyrrolidine precursor. For example, the fluorination of 1-methylpyrrolidin-3-amine using a fluorinating agent such as Selectfluor® can yield the desired compound . The reaction typically requires mild conditions and can be carried out at room temperature.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using efficient and cost-effective fluorinating agents. The choice of reagents and reaction conditions can be optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-1-methylpyrrolidin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives.
Scientific Research Applications
4-Fluoro-1-methylpyrrolidin-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound can be used in the study of fluorinated amines’ biological activities and interactions.
Industry: Used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Fluoro-1-methylpyrrolidin-3-amine involves its interaction with specific molecular targets. The fluorine atom’s presence can enhance the compound’s binding affinity to certain enzymes or receptors, influencing its biological activity. The exact pathways and targets may vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
4-Fluoro-1-methylpyrrolidin-2-one: Another fluorinated pyrrolidine derivative with different functional groups.
4-Fluoro-1-methylpyrrolidin-3-ol: A hydroxylated analogue with distinct chemical properties.
Uniqueness
4-Fluoro-1-methylpyrrolidin-3-amine is unique due to its specific fluorine substitution pattern, which can impart unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C5H11FN2 |
|---|---|
Molecular Weight |
118.15 g/mol |
IUPAC Name |
4-fluoro-1-methylpyrrolidin-3-amine |
InChI |
InChI=1S/C5H11FN2/c1-8-2-4(6)5(7)3-8/h4-5H,2-3,7H2,1H3 |
InChI Key |
BXRXWVXIHLMZJR-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC(C(C1)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1-(Oxan-4-yl)pyrrolidin-2-yl]methanamine](/img/structure/B13615868.png)
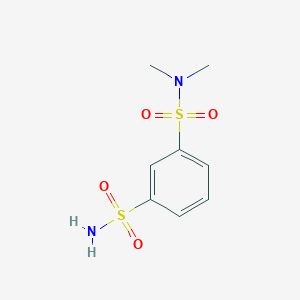

![2-Amino-3-(1h-benzo[d]imidazol-1-yl)-2-methylpropanamide](/img/structure/B13615877.png)
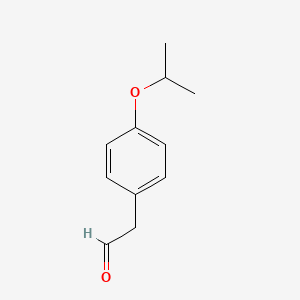
![Rac-(1s,3s)-3-[(3-fluorophenyl)methyl]-3-hydroxycyclobutane-1-carboxylicacid,trans](/img/structure/B13615889.png)
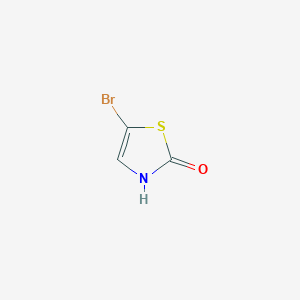

![1-[2-Chloro-6-(trifluoromethyl)phenyl]piperazine](/img/structure/B13615909.png)
